molecular formula C9H16FN3 B11744868 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine

Cat. No.: B11744868
M. Wt: 185.24 g/mol
InChI Key: SLEOBSOAJXSXBM-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be achieved through several synthetic routes. One common method involves the condensation of 2-fluoroethylamine with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst, such as iron (III) chloride, and is carried out in a solvent like water to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. Transition metal-mediated synthesis and rearrangement reactions are often employed to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives. These products can be further utilized in various applications .

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances its binding affinity, while the pyrazole ring provides stability and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is unique due to the presence of both a fluoroethyl and a propylamine group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to other pyrazole derivatives .

Properties

Molecular Formula

C9H16FN3

Molecular Weight

185.24 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]propan-1-amine

InChI

InChI=1S/C9H16FN3/c1-2-4-11-6-9-7-12-13(8-9)5-3-10/h7-8,11H,2-6H2,1H3

InChI Key

SLEOBSOAJXSXBM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1)CCF

Origin of Product

United States

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